molecular formula C10H9NO2S2 B160321 3-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid CAS No. 4767-00-4

3-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid

Cat. No. B160321
CAS RN: 4767-00-4
M. Wt: 239.3 g/mol
InChI Key: DXSBAOMLHPFLMW-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid is a compound that belongs to the class of organic compounds known as benzothiazoles. These compounds contain a benzene ring fused to a thiazole ring, which is a five-membered ring containing one nitrogen and one sulfur atom. The specific structure of 3-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid suggests that it has a benzothiazole group linked to a propanoic acid moiety through a sulfanyl (thiol) linker.

Synthesis Analysis

The synthesis of related benzothiazole derivatives can be achieved through various methods. For instance, the synthesis of 1-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol involves the use of a multifunctional ligand in reactions with aluminum trialkyls, leading to the formation of complexes with a central Al2O2 ring . Another synthesis route for a related compound, 3-(benzothiazol-2-yl)-3-oxopropanenitrile, involves the reaction of ethyl 2-benzothiazolecarboxylate with acetonitrile or the treatment of 2-bromoacetylbenzothiazole with potassium cyanide . These methods highlight the reactivity of the benzothiazole moiety and its potential for forming various derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of heteroatoms such as nitrogen and sulfur, which can participate in the formation of bonds with other elements. For example, in aluminum complexes, the oxygen and nitrogen atoms of the ligand form bonds with aluminum atoms, while the sulfur atoms remain non-coordinative . This suggests that in the structure of 3-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid, the benzothiazole moiety could provide sites for potential reactivity or coordination with other chemical entities.

Chemical Reactions Analysis

Benzothiazole derivatives are known to undergo various chemical reactions. The compound 3-(benzothiazol-2-yl)-3-oxopropanenitrile, for example, can react with heterocyclic diazonium salts to form hydrazones, which can further undergo intramolecular cyclization to form various heterocyclic derivatives . This indicates that the benzothiazole moiety in 3-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid could also be reactive towards nucleophiles and electrophiles, leading to a range of possible chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary depending on the substituents attached to the core structure. For instance, the introduction of a chlorosulfonyl group to 1,3-benzothiazol-2(3H)-one derivatives can lead to the formation of sulfonic acids and their esters and amides upon reaction with water, alcohols, and amines . The presence of a propanoic acid group in 3-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid suggests that it may have acidic properties and could potentially form salts and esters. Additionally, the compound's solubility, melting point, and boiling point would be influenced by the nature of the substituents and the overall molecular structure.

Scientific Research Applications

  • Biochemistry and Medicinal Chemistry

    • Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
    • They are widely used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .
    • Especially, benzothiazole plays an important role in the field of medicinal chemistry and renders an extensive range of biological activities including anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, neuroprotective, inhibitors of several enzymes and so on .
  • Anti-Tubercular Compounds

    • Benzothiazole based anti-tubercular compounds have shown promising results .
    • The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
    • Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
  • Chemistry of Heterocyclic Compounds

    • Benzothiazole compounds, such as 3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones, have been studied for their reactivity .
    • The observed reactivity demonstrates that benzothiazole 2-sulfide behaves as a pseudohalide nucleofuge .
    • This was exploited to overcome the problematic displacement of chloride in 3-(1,3-benzothiazol-2-ylsulfanyl)-5-chloro-4H-1,2,6-thiadiazin-4-one .
    • These compounds have diverse applications in the field of chemistry .
  • Natural Source and Bioactivity

    • Benzofuran compounds, which are structurally similar to benzothiazole compounds, are ubiquitous in nature .
    • They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
    • These substances are potential natural drug lead compounds .
  • Green Chemistry

    • Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
    • The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .
    • Recent advances in the synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials have been reported .
  • Cancer Treatment

    • 1,2,6-Thiadiazines, which are sulfur–nitrogen heterocycles with diverse applications, are being studied for their activity as large neutral amino acid transporter 1 (LAT1) inhibitors .
    • The expression of LAT1 in cells is highly upregulated in various types of human cancer that are characterized by an intense demand for amino acids for growth and proliferation, thereby making this transporter protein complex an important drug target for cancer treatment .

properties

IUPAC Name

3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S2/c12-9(13)5-6-14-10-11-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSBAOMLHPFLMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50279547
Record name 3-[(1,3-Benzothiazol-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
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Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid

CAS RN

4767-00-4
Record name 4767-00-4
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Record name 3-[(1,3-Benzothiazol-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50279547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid
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